
(R)-3,4-Diaminobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3,4-Diaminobutanoic acid is an amino acid derivative characterized by the presence of two amino groups attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,4-diaminobutanoic acid typically involves the use of chiral catalysts to ensure the correct enantiomer is produced. One common method involves the reduction of 3,4-dinitrobutanoic acid, followed by catalytic hydrogenation to yield the desired diamino compound. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under controlled temperature and pressure .
Industrial Production Methods: Industrial production of ®-3,4-diaminobutanoic acid may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: ®-3,4-Diaminobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or oximes, depending on the oxidizing agent used.
Reduction: Reduction reactions can further modify the amino groups, potentially converting them into amines or other derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are often used under basic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
®-3,4-Diaminobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in enzyme inhibition and as a potential precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ®-3,4-diaminobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic regulation .
Comparación Con Compuestos Similares
Lysine: Another amino acid with a similar structure but with a longer carbon chain.
Ornithine: Similar in structure but with different functional groups attached to the carbon chain.
Arginine: Contains additional functional groups that confer different chemical properties.
Uniqueness: ®-3,4-Diaminobutanoic acid is unique due to its specific arrangement of amino groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C4H10N2O2 |
|---|---|
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
(3R)-3,4-diaminobutanoic acid |
InChI |
InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1 |
Clave InChI |
XQKAYTBBWLDCBB-GSVOUGTGSA-N |
SMILES isomérico |
C([C@H](CN)N)C(=O)O |
SMILES canónico |
C(C(CN)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


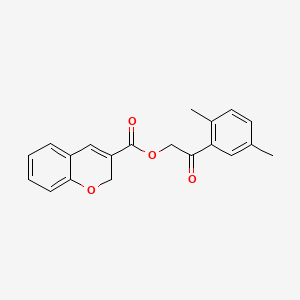
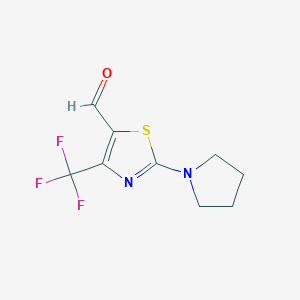
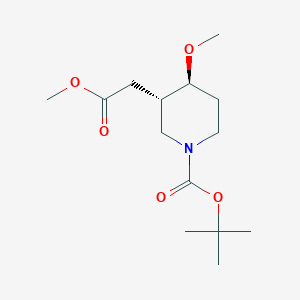
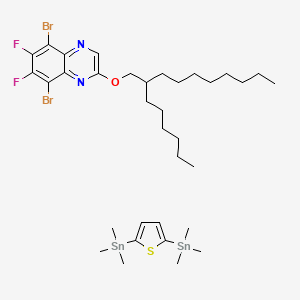

![benzyl N-[1-(aminomethyl)cyclopropyl]carbamate](/img/structure/B12945885.png)
![1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one](/img/structure/B12945888.png)
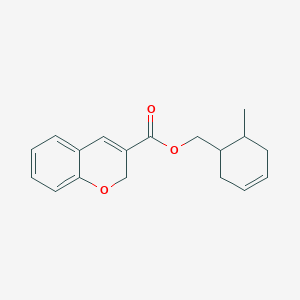
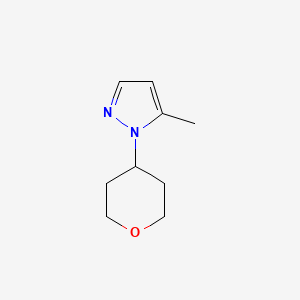
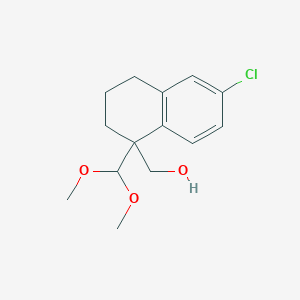
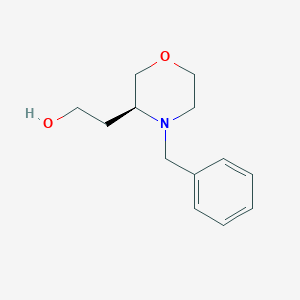
![1H,1'H-[4,4'-Biimidazole]-5,5'-diol](/img/structure/B12945924.png)
![10-(Trifluoromethyl)-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12945935.png)
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12945944.png)
